N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide, also known as 1FV, is a small molecule identified as a ligand for protein crystallography.
Ligands are molecules that bind specifically to a protein of interest. Studying protein-ligand interactions is crucial for understanding protein function and developing new drugs. 1FV has been identified to bind to a specific protein, but its precise function and potential applications are yet to be elucidated. This information can be found in the Protein Data Bank (PDB) entry 4iwq [, ].
While the specific function of 1FV is unknown, its identification as a ligand suggests potential for future research in several areas:
MRT67307 is a small-molecule compound recognized primarily for its role as a selective inhibitor of various kinases, particularly TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). It is classified as a serine/threonine protein kinase inhibitor, with an emphasis on its ability to modulate autophagy by inhibiting ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2. MRT67307 has garnered attention in the field of cancer research and immunology due to its potential therapeutic applications in targeting autophagy-related pathways that are often exploited by cancer cells for survival and growth .
MRT67307 functions primarily through the inhibition of kinase activity, which impacts several signaling pathways. The compound has been shown to prevent the phosphorylation of key substrates involved in autophagy and immune responses. For instance, it inhibits the phosphorylation of IRF3 (interferon regulatory factor 3), leading to reduced expression of interferon-stimulated genes . The chemical structure of MRT67307 allows it to bind selectively to the ATP-binding sites of the target kinases, effectively blocking their enzymatic activity.
MRT67307 exhibits significant biological activity by inhibiting ULK1 and ULK2, which are crucial for the initiation of autophagy. In cellular assays, MRT67307 has demonstrated an IC50 value of approximately 19 nM for TBK1 and 160 nM for IKKε, indicating strong potency against these targets . The compound's ability to block autophagic flux has been confirmed through studies showing that it reduces levels of LC3-II, a marker for autophagy, in response to nutrient deprivation conditions . Furthermore, MRT67307 has been implicated in modulating inflammatory responses due to its effects on TBK1/IKKε signaling pathways.
The synthesis of MRT67307 involves several steps typical for small-molecule drug development. While specific synthetic routes are proprietary, general methods include:
The hydrochloride salt form of MRT67307 is often produced to enhance solubility and stability .
MRT67307 is primarily used in research settings to explore its effects on autophagy and inflammation. Its applications include:
Interaction studies have shown that MRT67307 selectively inhibits several kinases beyond TBK1 and IKKε, including MARK1-4 (Microtubule Affinity Regulating Kinases) and NUAK1 (AMP-activated protein kinase-related kinase). These interactions suggest a broader impact on cellular signaling pathways involved in metabolism and cytoskeletal dynamics . The specificity profile indicates that while MRT67307 can inhibit multiple kinases, it retains a particular affinity for its primary targets.
MRT67307 shares structural and functional similarities with other kinase inhibitors but stands out due to its selective targeting of ULK1/ULK2 alongside TBK1/IKKε. Here are some similar compounds:
Compound Name | Target Kinases | IC50 Values (nM) | Unique Features |
---|---|---|---|
MRT68921 | ULK1/ULK2 | ~50 | Similar structure; less potent than MRT67307 |
SBI-0206965 | ULK1 | ~100 | More selective towards ULK1 only |
GSK2656157 | TBK1 | ~30 | Focused on TBK1 with different mechanism |
DAPK Inhibitors | Death-associated protein kinases | Varies | Diverse targets but not specific to autophagy |
MRT67307's unique combination of inhibiting both ULK1/ULK2 and TBK1/IKKε makes it particularly valuable in studies targeting autophagic processes and inflammatory responses .